1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene
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Overview
Description
1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene is an organic compound with the molecular formula C20H25BrO and a molecular weight of 361.32 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a phenoxy group containing a heptan-4-yl chain.
Preparation Methods
The synthesis of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzyl bromide and 4-(heptan-4-yl)phenol as the primary starting materials.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The 4-(heptan-4-yl)phenol is first dissolved in the solvent, followed by the addition of the base. The mixture is then stirred at room temperature or slightly elevated temperatures. Subsequently, 4-bromobenzyl bromide is added dropwise to the reaction mixture. The reaction is allowed to proceed for several hours until completion.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. For example, a reaction with sodium methoxide in methanol can replace the bromine with a methoxy group.
Oxidation Reactions: The phenoxy group can undergo oxidation to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols or other reduced products.
Scientific Research Applications
1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor-ligand binding studies.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Mechanism of Action
The mechanism of action of 1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. Additionally, the phenoxy group can participate in hydrogen bonding and π-π interactions with biological targets, influencing its biological activity .
Comparison with Similar Compounds
1-Bromo-4-((4-(heptan-4-yl)phenoxy)methyl)benzene can be compared with other similar compounds, such as:
1-Bromo-4-phenoxybenzene: This compound lacks the heptan-4-yl chain, making it less hydrophobic and potentially altering its reactivity and biological activity.
1-Bromo-4-((4-(methylsulfonyl)phenoxy)methyl)benzene: The presence of a methylsulfonyl group instead of the heptan-4-yl chain can significantly change the compound’s electronic properties and reactivity.
1-Bromo-4-((4-(trifluoromethoxy)phenoxy)methyl)benzene: The trifluoromethoxy group introduces electron-withdrawing effects, which can influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
1-bromo-4-[(4-heptan-4-ylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO/c1-3-5-17(6-4-2)18-9-13-20(14-10-18)22-15-16-7-11-19(21)12-8-16/h7-14,17H,3-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDMWXJZJZZISD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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